![molecular formula C24H31N3O6S B4389139 4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-butylbenzenesulfonamide](/img/structure/B4389139.png)
4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-butylbenzenesulfonamide
Overview
Description
- React the piperazine derivative with a sulfonyl chloride (e.g., butylbenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) and solvent (e.g., dichloromethane) at room temperature.
- Purify the final product by column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-butylbenzenesulfonamide typically involves multiple steps One common approach is to start with the preparation of the piperazine derivative, which is then reacted with a benzodioxole-containing reagent
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Step 1: Preparation of Piperazine Derivative
- React 1,3-benzodioxole with piperazine in the presence of a suitable base (e.g., potassium carbonate) and solvent (e.g., xylene) at elevated temperatures (e.g., 130°C) for several hours.
- Extract the product using an organic solvent (e.g., chloroform) and purify by crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxole group.
Reduction: Products may include amine derivatives of the sulfonamide group.
Substitution: Products may include substituted piperazine or benzodioxole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in cell signaling pathways.
Medicine
Drug Development: The compound has potential as a lead compound for developing new pharmaceuticals, particularly for neurological disorders.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound shares the benzodioxole and piperazine moieties but differs in the presence of a pyrimidine ring instead of the sulfonamide group.
1-(2-pyrimidyl)-4-piperonylpiperazine: Similar structure with a pyrimidine ring and piperazine, but lacks the sulfonamide group.
Uniqueness
4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-butylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which can enhance its solubility and bioavailability. This structural feature also allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry.
Properties
IUPAC Name |
4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-N-butylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-2-3-10-25-34(29,30)21-7-5-20(6-8-21)31-17-24(28)27-13-11-26(12-14-27)16-19-4-9-22-23(15-19)33-18-32-22/h4-9,15,25H,2-3,10-14,16-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMADWOMJGDBIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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